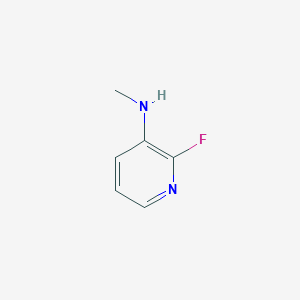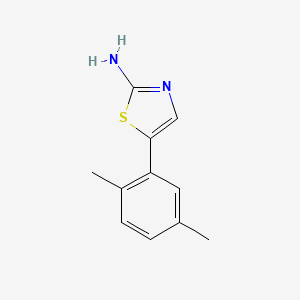
5-(2,5-Dimethylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative known for its diverse biological activities Thiazole compounds are heterocyclic structures containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenyl isothiocyanate with α-haloketones under basic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death. The thiazole ring’s ability to interact with various enzymes and proteins is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenylthioureido Acid Derivatives: These compounds share a similar structure and exhibit antimicrobial activity.
Thiazole Derivatives: Other thiazole derivatives with different substituents on the thiazole ring also show diverse biological activities.
Uniqueness
5-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target multidrug-resistant pathogens makes it a valuable compound in the development of new antimicrobial agents .
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-7-3-4-8(2)9(5-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
DXQXVFKRBDGYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)

![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
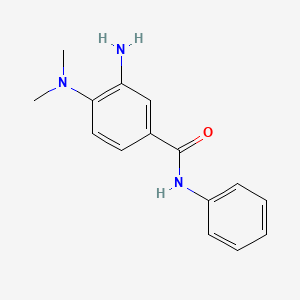
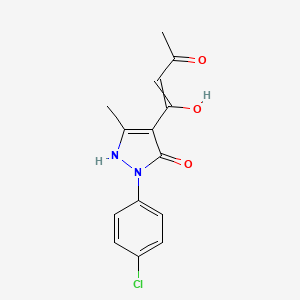

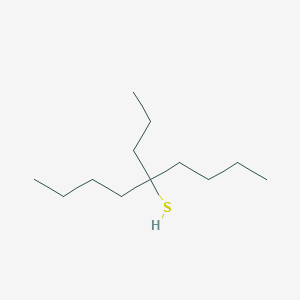
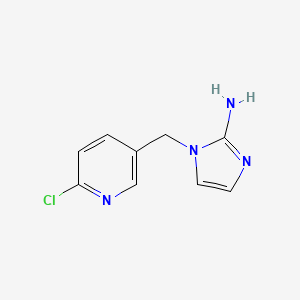

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
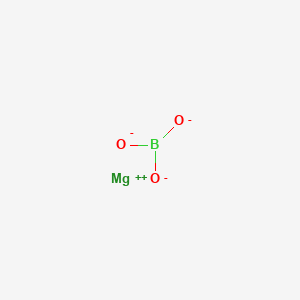
![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)
![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)
